2-(3-Fluorophenyl)-3-butyn-2-ol
Description
Contextual Background of Fluorinated Alkynols in Modern Organic Synthesis
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical development. Fluorine's unique properties, including its high electronegativity and small van der Waals radius, can profoundly influence a molecule's physical, chemical, and biological characteristics. When integrated into the structural class of alkynols (alcohols containing a carbon-carbon triple bond), the resulting fluorinated alkynols emerge as exceptionally versatile building blocks in organic synthesis.
Fluorinated alcohols are recognized for their distinct properties, such as strong hydrogen-bonding capabilities and low nucleophilicity, which allow them to act as effective promoters or unique solvents for a variety of organic reactions. sigmaaldrich.com The introduction of fluorine or fluorinated groups into a molecule can enhance its metabolic stability by blocking sites susceptible to oxidative metabolism, increase its lipophilicity to improve membrane permeability, and alter its binding affinity to biological targets. sigmaaldrich.comamanote.com
Alkynes, and by extension, alkynols, are fundamental precursors in synthesis due to the high reactivity of the triple bond, which can participate in a wide array of transformations including cycloadditions, coupling reactions, and hydrogenations. unil.ch Propargyl alcohols, a subset of alkynols, are particularly important intermediates in the production of pharmaceuticals and agrochemicals. uni.lu The combination of a fluorine atom on an aromatic ring with a tertiary propargylic alcohol functionality, as seen in 2-(3-Fluorophenyl)-3-butyn-2-ol, creates a bifunctional reagent with significant potential for constructing complex, high-value fluorinated molecules.
Significance of this compound within Contemporary Chemical Research
The specific significance of this compound lies in its utility as a stable and versatile synthetic intermediate that marries two critical structural motifs: the 3-fluorophenyl group and a protected terminal alkyne. While extensive research on this specific molecule is not widely published, its value can be inferred from the well-established chemistry of its constituent parts.
Firstly, the 3-fluorophenyl group is a key component in many bioactive compounds. The position of the fluorine atom can modulate the electronic properties of the aromatic ring and influence its interactions within a biological system, often improving pharmacokinetic profiles. For instance, fluorophenyl groups are structural requirements for the biological activity of several statin drugs. mdpi.com
Secondly, the 2-hydroxy-2-methyl-3-butynyl moiety serves as a common and practical protecting group for a terminal alkyne. Direct use of volatile and highly reactive terminal alkynes can be challenging. Compounds like this compound act as solid, stable precursors that can generate the reactive terminal alkyne, (3-fluorophenyl)acetylene, in situ under basic conditions by releasing acetone. This strategy is widely employed in palladium-catalyzed processes like the Sonogashira coupling, providing a more reliable and safer alternative to using gaseous acetylene (B1199291) or its direct derivatives. beilstein-journals.orgrsc.org Therefore, this compound is a valuable building block for the synthesis of complex aryl alkynes, which are precursors to a wide range of pharmaceuticals, including potential monoamine oxidase inhibitors, and advanced materials. rsc.orgnih.gov
Scope and Research Objectives Pertaining to this compound
The primary research objectives involving this compound are centered on its application as a synthetic building block. The scope of this research encompasses synthetic methodology, medicinal chemistry, and materials science.
Key research objectives include:
Advancement of Synthetic Methodologies: The development of novel and more efficient catalytic protocols for coupling reactions utilizing this compound as the alkyne source. This includes exploring copper-free Sonogashira couplings, decarboxylative couplings, and deacetonative phosphonation reactions to synthesize a variety of fluorinated organic structures. beilstein-journals.orgrsc.orgresearchgate.net The goal is to create practical routes to complex molecules from readily available starting materials.
Applications in Medicinal Chemistry: Employing the compound as a key intermediate in the synthesis of novel fluorinated drug candidates. Researchers can systematically introduce the 3-fluorophenylacetylene (B1297516) unit into various molecular scaffolds to produce libraries of compounds for biological screening. The objective is to investigate how this specific fluorinated moiety impacts target binding, efficacy, and metabolic profiles.
Exploration in Materials Science: Investigating the use of this compound in the creation of new fluorinated polymers and functional materials. The rigidity of the alkyne linker combined with the electronic properties of the fluorinated phenyl ring could be exploited to design materials with enhanced thermal stability, unique photophysical properties, or specific liquid crystal behavior.
Detailed Research Findings
While specific peer-reviewed studies focusing exclusively on this compound are limited, its chemical properties and likely reactivity can be detailed based on supplier data and analogy to structurally similar compounds.
Physicochemical Properties
The fundamental properties of this compound have been characterized and are provided by commercial suppliers. These properties are essential for its use in synthetic applications, dictating reaction conditions and purification methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 890090-57-0 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₀H₉FO | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 164.18 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 32-38 °C | sigmaaldrich.comsigmaaldrich.com |
| Linear Formula | FC₆H₄C(CH₃)(OH)C≡CH | sigmaaldrich.comsigmaaldrich.com |
| InChI Key | OUKNBKQFUNTLNT-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |
Synthetic Utility and Reactivity
The primary utility of this compound is as a stable synthon for (3-fluorophenyl)acetylene. The key reaction is the base-mediated retro-Favorskii type fragmentation (de-protection), which releases the terminal alkyne and acetone. This allows the reactive alkyne to be generated in the same pot where it will be consumed in a subsequent reaction.
Studies on the non-fluorinated analog, 2-phenyl-3-butyn-2-ol, have demonstrated its effectiveness in palladium-catalyzed Sonogashira coupling reactions with aryl bromides. beilstein-journals.orgresearchgate.net A typical catalytic system involves a palladium source, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and an organic base like DBU in a solvent such as THF. beilstein-journals.org It is highly probable that this compound undergoes analogous transformations to yield various 1-(3-fluorophenyl)-2-arylacetylenes.
Furthermore, the alkyne moiety can undergo other characteristic reactions. For example, hydrogenation over a palladium catalyst could selectively reduce the triple bond to a double bond, yielding 2-(3-fluorophenyl)-3-buten-2-ol, or fully saturate it to the corresponding alkane. unil.ch This provides a pathway to different classes of fluorinated compounds from a single starting material.
Compound Names Table
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₉FO |
| (3-fluorophenyl)acetylene | C₈H₅F |
| 2-phenyl-3-butyn-2-ol | C₁₀H₁₀O |
| Acetone | C₃H₆O |
| 2-methyl-3-butyn-2-ol (B105114) | C₅H₈O |
| 2-(3-Fluorophenyl)-3-buten-2-ol | C₁₀H₁₁FO |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | C₄H₆O₄Pd |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)but-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-3-10(2,12)8-5-4-6-9(11)7-8/h1,4-7,12H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKNBKQFUNTLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CC(=CC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584605 | |
| Record name | 2-(3-Fluorophenyl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890090-57-0 | |
| Record name | 2-(3-Fluorophenyl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 890090-57-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 3 Fluorophenyl 3 Butyn 2 Ol
Retrosynthetic Analysis of 2-(3-Fluorophenyl)-3-butyn-2-ol
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the primary disconnection points are the carbon-carbon bonds adjacent to the hydroxyl-bearing quaternary carbon.
Disconnection 1 (C-C sp³-sp): The most logical disconnection is across the bond between the quaternary carbon and the alkyne group. This simplifies the molecule into two key synthons: a 3-fluorophenyl methyl ketone cation equivalent and an acetylene (B1199291) anion equivalent. These correspond to the starting materials 3'-fluoroacetophenone (B146931) and an ethynylide reagent (e.g., ethynylmagnesium bromide or ethynyllithium).
Disconnection 2 (C-C sp³-sp²): An alternative disconnection breaks the bond between the quaternary carbon and the fluorophenyl ring. This leads to a 3-fluorophenyl anion equivalent (like a Grignard or organolithium reagent) and a 3-butyn-2-one (B73955) cation equivalent. This route is generally less common for this specific target.
The first pathway is the most direct and widely employed strategy, forming the basis of classical alkynylation reactions.
Classical Synthetic Routes to this compound and Analogues
Classical routes predominantly rely on the nucleophilic addition of an acetylide to a ketone.
The most straightforward synthesis of this compound involves the reaction of 3'-fluoroacetophenone with an organometallic derivative of acetylene. ontosight.aisigmaaldrich.com This method, a variation of the Favorskii reaction, is a cornerstone for preparing propargyl alcohols. nih.gov
The process begins with the deprotonation of acetylene gas by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., ethylmagnesium bromide), to form a potent nucleophile, the acetylide anion. This anion then attacks the electrophilic carbonyl carbon of 3'-fluoroacetophenone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol.
Reaction Scheme:
HC≡CH + R-M → HC≡C-M + R-H (where M = Li, MgBr)
FC₆H₄C(O)CH₃ + HC≡C-M → FC₆H₄C(CH₃)(O⁻M⁺)C≡CH
FC₆H₄C(CH₃)(O⁻M⁺)C≡CH + H₂O → FC₆H₄C(CH₃)(OH)C≡CH + MOH
This method is highly effective for synthesizing a wide array of tertiary propargylic alcohols. organic-chemistry.org
While direct alkynylation of a ketone is common, palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, offer a powerful alternative for constructing the C(sp²)-C(sp) bond found in related structures. organic-chemistry.org A typical Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgnih.gov
For a molecule like this compound, a relevant strategy involves coupling an aryl halide with a pre-existing propargyl alcohol. Research has demonstrated efficient copper-free Sonogashira couplings between various aryl bromides and 2-methyl-3-butyn-2-ol (B105114) to produce aryl-2-methyl-3-butyn-2-ols. researchgate.net This approach avoids the direct use of acetylene gas and can be adapted for the target compound by using 3-bromo-1-fluorobenzene as the coupling partner.
A deacetonative Sonogashira coupling has also been developed, where aryl propargyl alcohols react with aryl chlorides to form diaryl acetylenes. organic-chemistry.orgacs.org This highlights the versatility of palladium catalysis in forming C-C bonds under various conditions.
Table 1: Representative Sonogashira Coupling for Synthesis of Aryl-2-methyl-3-butyn-2-ols researchgate.net
| Aryl Bromide | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|
| 4-Bromoanisole | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 95% |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 98% |
This table showcases the synthesis of analogues, demonstrating the feasibility of the methodology.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent an efficient synthetic strategy. csic.es While the direct three-component synthesis of a tertiary alcohol like the target molecule is less common, the principles of MCRs are applied in the synthesis of related propargyl derivatives, such as propargylamines via the A³ coupling (aldehyde, alkyne, amine). csic.esmdpi.com These methodologies underscore the potential for developing one-pot procedures for complex targets.
Cascade reactions, which involve two or more sequential transformations without isolating intermediates, can also be employed. For instance, a Sonogashira coupling can be followed by an intramolecular cyclization to build complex heterocyclic structures from simple propargylic alcohols, demonstrating the utility of these alcohols as versatile building blocks. nih.gov
Emerging and Sustainable Synthetic Pathways for this compound and Related Structures
Modern synthetic chemistry increasingly emphasizes sustainability and the principles of green chemistry.
The development of greener synthetic routes for propargylic alcohols focuses on several key areas: catalysis, alternative solvents, and atom economy.
Catalysis: The use of transition-metal catalysts, such as palladium, in Sonogashira couplings allows reactions to proceed under milder conditions and with higher selectivity, reducing waste. organic-chemistry.orgnih.gov Efforts are ongoing to develop catalysts that are more efficient and operate under copper-free conditions to avoid the use of a toxic co-catalyst. researchgate.net
Alternative Solvents: Research into replacing traditional volatile organic solvents has explored the use of ionic liquids for Sonogashira reactions, which can offer benefits in terms of catalyst recycling and reduced environmental impact. nih.gov Water has also been used as a solvent for some coupling reactions, representing a significant step towards environmentally benign synthesis.
Atom Economy: Green methodologies aim to maximize the incorporation of starting material atoms into the final product. Multi-component and cascade reactions are inherently more atom-economical than multi-step syntheses that require purification of intermediates. csic.es Additionally, developing reactions that use safer, more readily available reagents, such as using rongalite as a C1 source for primary propargylic alcohols instead of formaldehyde, aligns with green chemistry goals. rsc.org The CO₂-promoted hydration of propargylic alcohols to α-hydroxy ketones is another example of a green transformation utilizing a recyclable catalytic system. acs.org
Table 2: List of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₉FO |
| 3'-Fluoroacetophenone | C₈H₇FO |
| Acetylene | C₂H₂ |
| 2-Methyl-3-butyn-2-ol | C₅H₈O |
| 3-Butyn-2-ol | C₄H₆O |
Flow Chemistry and Continuous Processing Applications
The application of flow chemistry and continuous processing offers significant advantages for the synthesis of propargyl alcohols and their derivatives, particularly in managing reactive intermediates and improving process safety and scalability. While specific research on the continuous synthesis of this compound is not extensively detailed, the principles are demonstrated in the synthesis of structurally related chiral β-amino alcohols via propargylation reactions. researchgate.netakjournals.com
Flow processes enable the practical use of unstable intermediates, such as allenyllithium species, which are often involved in propargylation. researchgate.net By leveraging the superior mixing and heat transfer capabilities of microreactors or continuous flow systems, reactions that would be hazardous or difficult to control in traditional batch reactors can be conducted safely. akjournals.com For instance, a continuous process for a propargylation reaction has been demonstrated to supply material at a rate of 15 g/h, showcasing the potential for intermediate-scale supply. akjournals.com This approach not only enhances safety but also allows for the seamless integration of multiple reaction steps, such as dissolution, lithiation, transmetalation, and the final asymmetric propargylation, into a single, efficient workflow. nih.gov The adoption of such continuous processing for the synthesis of this compound could offer improved yields, purity, and economic viability, especially in large-scale production.
Biocatalytic and Chemoenzymatic Transformations
Biocatalytic and chemoenzymatic methods are emerging as powerful tools for the synthesis of chiral molecules, offering high selectivity under mild and environmentally benign conditions. For propargyl alcohols like this compound, these strategies primarily focus on the resolution of racemic mixtures to obtain enantiomerically pure compounds.
One prominent chemoenzymatic strategy involves the enantioselective hydrolysis of racemic esters of alkynols. nih.gov While many biocatalysts may not effectively distinguish between enantiomers, lyophilized cells of baker's yeast (Saccharomyces cerevisiae) have been successfully used to produce (S)-1-alkyn-3-ols with high enantiomeric excess (ee > 90%) from their corresponding racemic esters. nih.gov This method yields one enantiomer of the alcohol directly, while the unreacted ester can be collected as the opposite enantiomer. This approach could be adapted for the kinetic resolution of a racemic ester of this compound.
Furthermore, the broader field of biocatalysis is actively exploring the synthesis of novel fluorinated compounds. nih.gov Researchers have successfully engineered E. coli for the whole-cell biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, demonstrating the potential of biosynthetic pathways to create fluorinated building blocks. nih.gov Such entirely biocatalytic procedures present significant advantages in terms of environmental and safety impacts over traditional chemical methods. nih.gov The development of specific enzymes or engineered microorganisms capable of directly synthesizing chiral this compound from precursors represents a promising future direction.
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers (enantiomers) of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to produce a single desired stereoisomer, commonly achieved through asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric Catalysis for Alkynol Formation
Asymmetric catalysis is a premier strategy for the enantioselective synthesis of chiral propargyl alcohols. nih.gov This approach involves the addition of a terminal alkyne to a ketone (in this case, 3-fluorophenyl methyl ketone) in the presence of a chiral catalyst. The catalyst creates a chiral environment, favoring the formation of one enantiomer over the other.
Several catalytic systems have been developed for the asymmetric alkynylation of carbonyl compounds. organic-chemistry.org A widely used method employs zinc-based catalysts. For example, the combination of a zinc(II) salt, such as Zn(OTf)₂, and a chiral ligand like N-methylephedrine can effectively catalyze the addition of terminal alkynes to aldehydes and ketones, producing chiral propargyl alcohols in high yields and enantioselectivities. organic-chemistry.org Another powerful system combines Ti(OiPr)₄ with a chiral ligand, such as (S)-BINOL, to facilitate the nucleophilic addition of alkynes using a dialkylzinc reagent. nih.gov These methods are valued for their broad substrate scope and high degree of enantiocontrol. nih.govorganic-chemistry.org
Below is a table summarizing various catalytic systems applicable to the asymmetric synthesis of propargyl alcohols.
Interactive Table: Catalytic Systems for Asymmetric Propargyl Alcohol Synthesis
| Catalytic System | Chiral Ligand/Additive | Substrates | Key Features |
|---|---|---|---|
| Zn(OTf)₂ / Et₂NH | N-Methylephedrine | Terminal Alkynes, Aldehydes | Practical and versatile; ligand is commercially available. organic-chemistry.org |
| In(III) / BINOL | BINOL | Terminal Alkynes, Aldehydes | Catalyst activates both substrates; broad generality. organic-chemistry.org |
| Ti(OiPr)₄ / Et₂Zn | (S)-BINOL | Alkynes, Aldehydes | Provides good yield and enantioselectivity. nih.gov |
| Pd(OAc)₂ / Ligand | (S)-SEGPHOS | Allenylboronic acid, Isatin derivatives | Achieves high regioselectivity and enantiomeric ratios. nih.gov |
Chiral Auxiliary and Ligand-Controlled Strategies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.com The general strategy involves:
Attaching the chiral auxiliary to a reactant molecule.
Performing the diastereoselective reaction, where the auxiliary shields one face of the molecule, forcing the reaction to occur on the other.
Removing the auxiliary to yield the enantiomerically enriched product. numberanalytics.com
This strategy can be integrated with other synthetic methods, including flow chemistry and biocatalytic reactions, to enhance stereoselectivity. numberanalytics.com
Ligand-controlled synthesis is a related and often more direct approach where the stereochemical outcome is dictated by a chiral ligand coordinated to a metal catalyst, rather than a covalently bonded auxiliary. The choice of ligand is critical for achieving high levels of stereoselectivity. nih.gov For instance, in palladium-catalyzed reactions, the selection of a specific chiral phosphine (B1218219) ligand can lead to the divergent synthesis of different diastereomers from the same starting materials. nih.gov In the context of propargylation, commercially available and recyclable ligands like (1S,2R)-N-pyrrolidinyl norephedrine (B3415761) have been used to promote highly diastereoselective reactions in continuous flow processes. researchgate.net The development of novel chiral dinitrogen ligands has also expanded the toolkit for asymmetric catalysis, enabling the efficient assembly of axially chiral compounds. nih.gov
Reactivity and Reaction Mechanisms of 2 3 Fluorophenyl 3 Butyn 2 Ol
Electrophilic Additions to the Alkyne Moiety
The electron-rich carbon-carbon triple bond in 2-(3-Fluorophenyl)-3-butyn-2-ol is susceptible to attack by various electrophiles. These reactions lead to the formation of more saturated structures and are often regioselective.
The addition of water across the alkyne bond, known as hydration, can be achieved under both catalytic and non-catalytic conditions. In the presence of a mercury salt catalyst in acidic aqueous media, the hydration of alkynes typically follows Markovnikov's rule, yielding a ketone. For this compound, this would involve the initial formation of an enol intermediate that rapidly tautomerizes to the corresponding ketone.
Conversely, anti-Markovnikov hydration can be accomplished through hydroboration-oxidation. This two-step procedure involves the reaction of the alkyne with a borane (B79455) reagent, followed by oxidation with hydrogen peroxide in a basic solution, to yield an aldehyde. The reaction pathway for the parent compound, 3-butyn-2-ol, illustrates that the transformation of alkynols can result in various products depending on the reaction conditions. researchgate.net
| Reaction Type | Reagents | Expected Product for this compound |
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(3-Fluorophenyl)-1-hydroxybutan-2-one |
| Anti-Markovnikov Hydration | 1. BH₃-THF 2. H₂O₂, NaOH | 2-(3-Fluorophenyl)-2-hydroxybutanal |
Halogenation involves the addition of halogens (e.g., Br₂, Cl₂) across the alkyne. The reaction proceeds through a cyclic halonium ion intermediate, typically resulting in the anti-addition of two halogen atoms to form a dihaloalkene. Further reaction can lead to a tetrahaloalkane.
Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne and the halide adds to the more substituted carbon. This regioselectivity is driven by the formation of the more stable vinyl cation intermediate. The selective hydrogenation of the related compound 2-methyl-3-butyn-2-ol (B105114) is a key step in the synthesis of precursors for Vitamin A. researchgate.netmdpi.com
| Reaction Type | Reagent | Expected Intermediate/Product |
| Halogenation | Br₂ | (E)-3,4-Dibromo-2-(3-fluorophenyl)but-3-en-2-ol |
| Hydrohalogenation | HBr | 3-Bromo-2-(3-fluorophenyl)but-3-en-2-ol |
The terminal alkyne of this compound makes it an excellent substrate for cycloaddition reactions, particularly [3+2] cycloadditions. nih.gov These reactions are powerful methods for constructing five-membered heterocyclic rings.
A prominent example of a [3+2] cycloaddition is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgsigmaaldrich.com This reaction joins an alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole with high efficiency and specificity. sigmaaldrich.comekb.eg The reaction is valued for its reliability, broad scope, and tolerance of many functional groups. organic-chemistry.org The process is significantly accelerated compared to the uncatalyzed thermal reaction, which often yields a mixture of regioisomers. organic-chemistry.org The fluorinated nature of the phenyl ring in this compound can be advantageous, as fluorinated azides have been shown to be more reactive than their non-fluorinated counterparts in click reactions. uochb.cz The resulting triazole products have applications in various fields, including medicinal chemistry and materials science. mdpi.com
| Reaction Name | Partners | Catalyst | Product Type |
| CuAAC (Click Chemistry) | Organic Azide (R-N₃) | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole |
| Nitrone Cycloaddition | Nitrone | Heat or catalyst | Isoxazolidine |
| Diazoalkane Cycloaddition | Diazoalkane (e.g., CH₂N₂) | None | Pyrazole |
Transformations of the Tertiary Alcohol Group
The tertiary hydroxyl group in this compound is less reactive than a primary or secondary alcohol due to steric hindrance and the absence of an alpha-hydrogen. However, it can undergo specific transformations.
The hydroxyl group can be converted into an ester or an ether to modify the compound's properties or to act as a protecting group. Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine. An example is the formation of glutaric acid, but-3-yn-2-yl 3-fluorophenyl ester, which indicates that the hydroxyl group can indeed react to form esters. nist.gov
Etherification, the formation of an ether, can be carried out under various conditions, such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.
| Derivatization | Reagents | Product Functional Group |
| Esterification | Acyl Chloride (R-COCl), Pyridine | Ester |
| Etherification | 1. NaH 2. Alkyl Halide (R-X) | Ether |
Direct oxidation of the tertiary alcohol to a ketone without cleaving C-C bonds is not a standard transformation. However, strong oxidizing agents can cleave the molecule. Oxidative cleavage of the alkyne bond is a more common pathway for producing carboxylic acids. organic-chemistry.org Reagents like ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can break the triple bond. This cleavage would likely lead to the formation of 2-hydroxy-2-(3-fluorophenyl)propanoic acid.
While direct oxidation of the tertiary alcohol is challenging, certain powerful oxidation systems can lead to degradation. For instance, the oxidation of primary alcohols to carboxylic acids is a well-established process using reagents like potassium dichromate(VI) or Jones reagent (CrO₃/H₂SO₄). libretexts.orglibretexts.org Some modern methods utilize catalysts like TEMPO in the presence of an oxidant to achieve this transformation under milder conditions. organic-chemistry.orgorganic-chemistry.org The combination of NaBr and Selectfluor has also been reported for the oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones. nih.gov These powerful systems could potentially lead to the oxidative cleavage of this compound.
| Reaction Type | Reagents | Potential Product |
| Oxidative Cleavage of Alkyne | 1. O₃ 2. H₂O or 1. KMnO₄ (hot, conc.) | 2-Hydroxy-2-(3-fluorophenyl)propanoic acid |
| Oxidation of Secondary Alcohol (for comparison) | Jones Reagent (CrO₃, H₂SO₄) | Ketone organic-chemistry.org |
| Oxidation of Primary Alcohol (for comparison) | KMnO₄ or TEMPO/NaOCl | Carboxylic Acid organic-chemistry.org |
Reactions Involving the Fluorophenyl Moiety
The fluorophenyl group in this compound is a key site for chemical modification, susceptible to both electrophilic and nucleophilic attack under appropriate conditions.
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
The fluorine atom and the 1-hydroxy-1-methyl-2-propynyl substituent on the benzene (B151609) ring will direct incoming electrophiles. Fluorine is an ortho-, para-directing deactivator due to the competing effects of its strong electron-withdrawing inductive effect and its electron-donating resonance effect. The bulky alkyl substituent is also generally considered an ortho-, para-director, although its electronic effect is weakly activating.
The interplay of these two substituents determines the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The positions ortho and para to the fluorine atom are C2, C4, and C6. The positions ortho and para to the propargylic alcohol substituent are C2 and C4. Therefore, substitution is most likely to occur at the positions activated by both groups and least sterically hindered.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |
| C2 | Ortho to both substituents | High | Low |
| C4 | Para to fluorine, ortho to alkyl | Moderate | High |
| C5 | Meta to both substituents | Low | Very Low |
| C6 | Ortho to fluorine, meta to alkyl | Low | Moderate |
Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. Current time information in Одинцовский городской округ, RU.sigmaaldrich.com The specific conditions required for these reactions would need to be carefully optimized to achieve desired outcomes and minimize side reactions involving the alkyne and alcohol functionalities.
Nucleophilic Aromatic Substitution on the Fluorophenyl Ring
Nucleophilic aromatic substitution (SNA) on the fluorophenyl ring of this compound is generally challenging. The fluorine atom is a good leaving group for SNA reactions; however, these reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. In this compound, the 1-hydroxy-1-methyl-2-propynyl substituent is not a strong electron-withdrawing group.
Therefore, forcing conditions, such as high temperatures, strong nucleophiles, and potentially the use of a strong base to deprotonate the hydroxyl or acetylenic proton, might be necessary to facilitate nucleophilic displacement of the fluorine atom. The regioselectivity would be dictated by the position of the fluorine atom, with the nucleophile replacing it at the C3 position.
Rearrangement and Fragmentation Reactions
The structure of this compound makes it a candidate for several types of rearrangement and fragmentation reactions, particularly under acidic or thermal conditions.
Propargylic alcohols are known to undergo various rearrangements. For instance, in the presence of an acid catalyst, protonation of the hydroxyl group followed by the loss of water would generate a tertiary propargylic carbocation. This intermediate could potentially undergo a-shift, although this is generally less common than rearrangements that lead to more stable intermediates.
A more plausible rearrangement is the Meyer-Schuster rearrangement, which involves the acid-catalyzed isomerization of propargylic alcohols to α,β-unsaturated ketones or aldehydes. In the case of this compound, this would lead to the formation of an α,β-unsaturated ketone.
Fragmentation reactions could also occur, especially under mass spectrometry conditions. Cleavage of the bond between the quaternary carbon and the fluorophenyl ring or the ethynyl (B1212043) group are potential fragmentation pathways.
Advanced Spectroscopic and Structural Characterization of 2 3 Fluorophenyl 3 Butyn 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(3-Fluorophenyl)-3-butyn-2-ol. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon framework, as well as the electronic environment of the fluorine substituent, can be assembled.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the connectivity of the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would primarily show correlations between the protons on the fluorophenyl ring. For instance, the proton at position 4 of the ring would show a correlation to the protons at positions 2 and 6, and the proton at position 6 would show correlations to the protons at positions 4 and 5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. rsc.org It is essential for assigning the carbon signals of the protonated aromatic carbons and the methyl group. The quaternary carbons, such as the alcohol carbon (C2), the alkyne carbon (C3), and the fluorine-bearing carbon (C1' of the phenyl ring), will be absent from the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. This technique allows for the assignment of quaternary carbons. For example, the methyl protons would show a 2-bond correlation to the alcohol carbon (C2) and a 3-bond correlation to the alkyne carbon (C3). The acetylenic proton would show a 2-bond correlation to C3 and a 3-bond correlation to C2. Correlations from the aromatic protons to the benzylic quaternary carbon (C1') would firmly establish the connection of the phenyl ring to the butynol (B8639501) chain.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound, based on data from structurally similar compounds. rsc.org
| Atom Position | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Key HMBC Correlations (¹H → ¹³C) |
| Butynol Chain | |||
| -CH₃ | ~1.6 | ~31.0 | C2, C3 |
| -C(OH)- (C2) | - | ~65.0 | - |
| -C≡ (C3) | - | ~81.0 | - |
| ≡C-H (C4) | ~2.6 | ~82.0 | C2, C3 |
| -OH | ~2.5 (broad) | - | C2 |
| Fluorophenyl Ring | |||
| C1' | - | ~145.0 (d, J≈7 Hz) | - |
| C2' | ~7.4 (d) | ~115.0 (d, J≈21 Hz) | C4', C6', C(OH) |
| C3' | - | ~163.0 (d, J≈245 Hz) | - |
| C4' | ~7.1 (td) | ~115.5 (d, J≈23 Hz) | C2', C6' |
| C5' | ~7.4 (t) | ~130.0 (d, J≈8 Hz) | C1', C3' |
| C6' | ~7.3 (d) | ~123.0 (s) | C2', C4' |
Note: 'd' denotes a doublet, 't' a triplet, 'td' a triplet of doublets. J-values are approximate coupling constants.
Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis
Fluorine-19 NMR is a highly sensitive technique for probing the local electronic environment of the fluorine atom. guidechem.com Since ¹⁹F is a 100% abundant, spin-½ nucleus, it provides clean spectra with a wide chemical shift range, making it very sensitive to subtle structural changes. guidechem.com In this compound, the ¹⁹F NMR spectrum would consist of a single resonance, likely a multiplet due to coupling with the aromatic protons. The chemical shift provides a fingerprint for the specific electronic environment of the fluorine atom on the phenyl ring. chemeo.com
| Parameter | Expected Value/Observation | Information Gained |
| Chemical Shift (δ) | ~ -113 ppm (relative to CFCl₃) | Confirms the electronic environment of the fluorine atom attached to an aromatic ring. |
| Multiplicity | Triplet of doublets (or more complex multiplet) | Reveals through-bond coupling (J-coupling) to neighboring aromatic protons (H2', H4'). |
| Coupling Constants | ³J(F-H4) ≈ 8-10 Hz, ⁴J(F-H2) ≈ 5-7 Hz | Provides structural information about the relative positions of the fluorine and hydrogen atoms on the ring. |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation corresponds to changes in the dipole moment of the molecule. Key functional groups in this compound, such as the hydroxyl (-OH), alkyne (C≡C and ≡C-H), and the C-F bond, have distinct absorption frequencies. nih.govnist.gov
Raman Spectroscopy: Raman spectroscopy detects light scattering from molecular vibrations. It is particularly sensitive to vibrations that involve a change in polarizability. Therefore, it is an excellent complementary technique to FT-IR. The symmetric C≡C stretch, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum.
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H (alcohol) | 3600 - 3200 (broad) | Weak | Stretching |
| ≡C-H (alkyne) | 3320 - 3300 (sharp) | Strong | Stretching |
| C-H (aromatic) | 3100 - 3000 | Strong | Stretching |
| C-H (methyl) | 2990 - 2950 | Medium | Stretching |
| C≡C (alkyne) | 2150 - 2100 (weak) | Strong | Stretching |
| C=C (aromatic) | 1600 - 1450 | Strong | Ring Stretching |
| C-O (tertiary alcohol) | ~1150 | Medium | Stretching |
| C-F (aromatic) | 1250 - 1100 | Medium | Stretching |
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. rsc.org For this compound (C₁₀H₉FO), the expected exact mass can be calculated and compared to the experimental value, confirming the compound's identity. Furthermore, the fragmentation pattern in the mass spectrum offers valuable structural information. Alcohols typically fragment via alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org
| Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |
| [M]⁺ | [C₁₀H₉FO]⁺ | 164.0637 | Molecular Ion |
| [M-CH₃]⁺ | [C₉H₆FO]⁺ | 149.0403 | Alpha-cleavage: loss of a methyl radical |
| [M-H₂O]⁺ | [C₁₀H₇F]⁺ | 146.0532 | Dehydration: loss of a water molecule |
| [C₇H₆F]⁺ | [C₇H₆F]⁺ | 109.0454 | Cleavage of the butynol side chain |
| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95.0348 | Loss of the butynol substituent from the phenyl ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. It also reveals information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecules pack in the crystal lattice. While a specific crystal structure for this compound is not publicly available, a hypothetical dataset is presented below based on structures of similar compounds. nih.govresearchgate.net
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a ≈ 6.0, b ≈ 13.5, c ≈ 11.5 | Dimensions of the unit cell. |
| β (°) ** | ≈ 95° | Angle of the unit cell for a monoclinic system. |
| Volume (ų) ** | ≈ 920 | Volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Key Bond Length (C-F) | ~1.36 Å | Confirms the carbon-fluorine bond distance. |
| Key Bond Angle (C-C-O) | ~109.5° | Reflects the tetrahedral geometry around the alcohol carbon. |
| Intermolecular Interactions | O-H···π or O-H···F | Hydrogen bonding would dictate the crystal packing arrangement. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination
The central carbinol carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical techniques are essential for studying these stereoisomers.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org A CD spectrum provides a unique fingerprint for each enantiomer; they will produce mirror-image spectra. The intensity of the CD signal is proportional to the enantiomeric excess (ee) of a sample, making it a powerful tool for quantifying the purity of a chiral separation or asymmetric synthesis. The specific shape and sign of the Cotton effects in the CD spectrum can, in many cases, be correlated to the absolute configuration (R or S) of the stereocenter, often through comparison with theoretical calculations or empirically derived rules for the class of propargyl alcohols. acs.org
Theoretical and Computational Studies of 2 3 Fluorophenyl 3 Butyn 2 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 2-(3-Fluorophenyl)-3-butyn-2-ol. DFT methods provide a robust framework for calculating the ground-state electronic structure, electron density distribution, and molecular orbitals.
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. emerginginvestigators.orgresearchgate.net A larger gap generally implies greater stability. emerginginvestigators.orgresearchgate.net For fluorinated aromatic compounds, this gap is influenced by the position of the fluorine atom on the phenyl ring. acs.org
The electronic structure is further characterized by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack, respectively. In this compound, the electronegative fluorine and oxygen atoms create regions of negative potential, while the hydrogen atoms and the phenyl ring's carbon framework exhibit areas of positive potential.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -8.95 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 7.72 eV |
Note: These values are hypothetical and representative of what would be expected from DFT calculations at a B3LYP/6-311++G(d,p) level of theory.
Conformational Analysis and Energy Landscape Mapping
The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. By mapping the potential energy surface, the most stable conformations (energy minima) and the energy barriers to rotation (transition states) can be identified.
For this compound, the primary rotational freedom is around the C-C bond connecting the phenyl ring to the butyn-2-ol group. The energy landscape can be mapped by systematically rotating this dihedral angle and calculating the energy at each step. The resulting energy profile reveals the preferred orientation of the fluorophenyl group relative to the rest of the molecule, which is influenced by steric hindrance and electronic interactions.
Table 2: Relative Energies of Key Conformations of this compound
| Conformation | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | 180° (anti-periplanar) | 0.00 |
| Local Minimum | 60° (gauche) | 1.25 |
Note: These values are hypothetical and serve as an illustration of a typical conformational energy landscape.
Prediction of Spectroscopic Properties to Aid Experimental Characterization
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the molecule's structure. Theoretical calculations of infrared (IR) and Raman spectra are particularly valuable. These methods compute the vibrational frequencies and intensities of the molecule's normal modes. diva-portal.orguci.edu
For this compound, key predicted vibrational modes include the O-H stretch of the hydroxyl group, the C≡C stretch of the alkyne, the C-F stretch of the fluorophenyl group, and various C-H and C-C stretching and bending modes. brainly.comlibretexts.orgorgchemboulder.com The calculated frequencies can help in the assignment of experimental spectral bands. libretexts.orgorgchemboulder.com
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
|---|---|---|
| O-H Stretch | 3450 (broad) | Weak |
| Alkyne C-H Stretch | 3310 (sharp) | Medium |
| Aromatic C-H Stretch | 3050-3100 | Medium |
| C≡C Stretch | 2150 (weak) | Strong |
| C-F Stretch | 1250 | Medium |
Note: These are representative values based on typical frequency ranges for these functional groups. brainly.comlibretexts.orgorgchemboulder.comramansystems.com
Reaction Mechanism Elucidation via Transition State and Reaction Pathway Calculations
Theoretical calculations can be used to explore potential chemical reactions involving this compound. By mapping the reaction pathway and locating the transition state structures, the feasibility and mechanism of a reaction can be determined. The activation energy, which is the energy difference between the reactants and the transition state, is a critical factor in predicting the reaction rate.
For example, the dehydration of this compound to form an enyne could be studied computationally. The reaction mechanism, whether it proceeds through an E1 or E2 pathway, can be investigated by calculating the energies of the intermediates and transition states for each proposed route.
Table 4: Calculated Activation Energies for a Hypothetical Dehydration Reaction
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|
| E1-like | 45.8 | 25.3 |
Note: These values are for illustrative purposes to demonstrate the application of transition state calculations.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the behavior of this compound in a condensed phase, such as in a solvent. rsc.orgnyu.edu MD simulations model the movement of atoms over time, taking into account intermolecular forces. This allows for the investigation of how solvent molecules arrange around the solute and how this solvation affects the solute's conformation and dynamics. rsc.orgnyu.edu
The interaction energy between the solute and solvent molecules can be calculated to understand the strength of solvation. researchgate.net For this compound in an aqueous solution, MD simulations would reveal the formation of hydrogen bonds between the hydroxyl group and water molecules, as well as weaker interactions between the fluorophenyl ring and water. nih.govnih.gov
Table 5: Average Intermolecular Interaction Energies from MD Simulation
| Interacting Pair | Average Interaction Energy (kcal/mol) |
|---|---|
| This compound and Water | -12.5 |
Note: These are representative values for a simulation in a water box.
Applications and Derivatization Strategies of 2 3 Fluorophenyl 3 Butyn 2 Ol in Non Biological Contexts
Role as a Synthetic Precursor in Fine Chemical Synthesis
The presence of both a hydroxyl group and a terminal alkyne makes 2-(3-Fluorophenyl)-3-butyn-2-ol a potent building block in the synthesis of complex organic molecules. Its reactivity can be channeled through either functional group, or both, to construct intricate molecular architectures.
The terminal alkyne functionality of this compound is a key component for participating in cycloaddition reactions that form carbocyclic ring systems. One of the most powerful methods for constructing cyclopentenones, which are core structures in many polycyclic natural products and terpenes, is the Pauson-Khand reaction. This reaction involves a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst. The intramolecular version of this reaction is particularly effective for creating fused bicyclic systems.
Furthermore, propargylic alcohols and their derivatives are excellent substrates for gold-catalyzed cyclization reactions. Gold catalysts, being highly π-acidic, can activate the alkyne group towards intramolecular attack by a nucleophile, leading to the formation of complex polycyclic frameworks. The specific substitution pattern and reaction conditions can be tuned to achieve various ring sizes and architectures.
| Reaction Type | Reactants | Key Reagent/Catalyst | Resulting Structure | Reference |
|---|---|---|---|---|
| Pauson-Khand Reaction | Alkyne, Alkene, Carbon Monoxide | Dicobalt Octacarbonyl (Co₂(CO)₈) | α,β-Cyclopentenone | |
| Gold-Catalyzed Cyclization | Propargyl alcohol derivative with tethered nucleophile | Gold(I) or Gold(III) complex | Various fused/bridged carbocycles | |
| [4+2] Cycloisomerization | Propargyl alcohol derivative | Transition metal catalyst | Phthalide derivatives |
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This compound serves as an excellent starting material for a variety of heterocyclic systems due to its terminal alkyne and propargylic alcohol moieties.
Pyrazoles: 1,3,5-trisubstituted pyrazoles can be synthesized with complete regioselectivity from terminal alkynes and N-alkylated tosylhydrazones. This method offers a significant advantage over classical approaches like the Knorr synthesis, which can produce mixtures of regioisomers. The reaction proceeds under basic conditions and is tolerant of a wide range of functional groups.
Isoxazoles: The synthesis of isoxazoles can be achieved directly from propargylic alcohols. One-pot procedures involving the reaction of propargylic alcohols with hydroxylamine derivatives or via in-situ-formed intermediates provide regioselective access to 3,5-disubstituted isoxazoles. Copper-catalyzed radical nitrososulfonation of propargyl alcohols is another modern method to construct substituted isoxazoles.
Other Heterocycles: Gold-catalyzed cascade reactions of propargyl alcohols with aminobenzisoxazoles can produce pyrimidine derivatives through a sequence of substitution, cyclization, and migration steps. The versatility of propargyl alcohols extends to the synthesis of furans, thiazoles, and other important heterocyclic cores through various transition-metal-catalyzed pathways.
| Heterocycle | Co-reactant(s) | Key Conditions/Catalyst | Reference |
|---|---|---|---|
| Pyrazole | N-alkylated tosylhydrazone | t-BuOK, Pyridine, 18-crown-6 | |
| Isoxazole | Hydroxylamine derivative | Palladium or Copper catalyst | |
| Isoxazole | N-hydroxy arylsulfonamide | Copper acetate (B1210297), Thiazolidine-2,4-dione | |
| Pyrimidine | 3-Aminobenzisoxazole | Gold(III) or Gold(I)/Lewis Acid |
Development of Novel Materials and Polymers from this compound Derivatives
The unique combination of a polymerizable alkyne group and a fluorine-containing aryl moiety makes this compound an attractive monomer for the development of specialty polymers and advanced functional materials.
Propargyl alcohols and their derivatives can be used to create polymers with unique properties. The terminal alkyne of this compound can participate in several types of polymerization reactions:
Addition Polymerization: Direct polymerization of the alkyne can lead to conjugated polyene systems, such as poly(propargyl alcohol). However, the reactivity of the hydroxyl group can sometimes complicate this process, though it also offers a site for subsequent functionalization or cross-linking.
Click Polymerization: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for creating polymers. A bifunctional monomer derived from this compound (e.g., by converting the alcohol to an azide) could be co-polymerized with a dialkyne or diazide to form highly regular polytriazoles.
Coupling Polymerization: The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for synthesizing conjugated polymers. This compound could be used as a monomer in such polymerizations with dihaloarenes to produce polymers with rigid backbones and potentially interesting optoelectronic properties.
The incorporation of the this compound unit into a material's structure can impart specific, desirable properties.
Fluoropolymers: Polymers containing fluorine are known for their high thermal stability, chemical resistance, and low surface energy. Using this compound as a monomer introduces fluorine into the polymer structure, potentially yielding materials with enhanced durability and specialized surface properties like hydrophobicity.
Conjugated Materials: Polymers synthesized via the alkyne group, such as through Sonogashira coupling, result in conjugated backbones. These materials are often semiconducting and can be used in electronic applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substituent can further tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting material.
Enhanced Performance Polymers: Even when incorporated as a minor component, the propargyl alcohol moiety can be used to create polymers with improved mechanical properties and thermal stability. The rigid aryl-alkyne structure can stiffen polymer chains, while the hydroxyl group can act as a site for cross-linking, increasing the material's robustness.
| Material Class | Key Structural Feature | Potential Properties | Potential Applications |
|---|---|---|---|
| Fluorinated Polymers | Carbon-Fluorine bonds | High thermal stability, chemical resistance, hydrophobicity | High-performance coatings, chemically resistant membranes |
| Conjugated Polymers | Extended π-system from alkyne polymerization | Semiconductivity, luminescence | Organic electronics (OLEDs, OPVs, sensors) |
| Cross-linked Networks | Use of hydroxyl group for cross-linking | Increased mechanical strength, thermal and solvent resistance | Adhesives, composites, thermosets |
Applications in Catalyst and Ligand Design
While this compound is not itself a catalyst, its functional groups make it a valuable building block for the synthesis of complex organic ligands used in transition-metal catalysis. The design of ligands is crucial for controlling the activity, selectivity, and stability of a catalyst.
The alkyne group is particularly useful for incorporation into ligand scaffolds via click chemistry. For example, reaction with an azide-functionalized scaffold can be used to append the this compound unit, creating a triazole-containing ligand. Such triazole-based ligands have found widespread use in copper-catalyzed reactions.
Furthermore, propargylic alcohols are key intermediates in the synthesis of specialized phosphine (B1218219) ligands. Bifunctional biphenyl-2-ylphosphine ligands, which have been shown to be highly effective in gold catalysis, can be designed to incorporate a remote basic group that interacts with the hydroxyl of a propargylic alcohol substrate, enhancing catalytic efficiency. The structure of this compound provides a template that can be elaborated into such sophisticated, task-specific ligands. The combination of a rigid fluorophenyl group and reactive handles (alkyne, alcohol) allows for the precise tuning of both the steric and electronic properties of the final ligand, which is a central goal in modern catalyst design.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial in pharmaceuticals, agrochemicals, and materials science. While direct derivatization of this compound into a chiral ligand is not documented in the reviewed literature, its structure presents potential avenues for such transformations.
Propargyl alcohols, the class of compounds to which this compound belongs, are versatile precursors in organic synthesis. The presence of a hydroxyl group and a terminal alkyne offers two distinct points for functionalization. The tertiary alcohol moiety, being a chiral center after resolution or asymmetric synthesis, could be incorporated into ligand backbones.
A hypothetical derivatization strategy could involve the esterification or etherification of the hydroxyl group to introduce coordinating moieties like phosphines, amines, or oxazolines. These groups are well-established in the design of privileged ligands for a wide array of asymmetric transformations, including hydrogenation, allylic alkylation, and Diels-Alder reactions. The fluorine atom on the phenyl ring could impart unique electronic properties to the resulting ligand, potentially influencing the catalytic activity and enantioselectivity of the metal complex. The electron-withdrawing nature of fluorine can affect the electron density at the metal center, thereby modulating its reactivity.
Furthermore, the terminal alkyne can be functionalized through various reactions, such as Sonogashira coupling, to introduce additional coordinating groups or to extend the ligand scaffold. This could lead to the formation of bidentate or polydentate ligands, which often exhibit enhanced stability and selectivity in catalysis.
However, without experimental data, any discussion on the efficacy of such hypothetical ligands remains speculative. Detailed research would be required to synthesize these derivatives and evaluate their performance in asymmetric catalytic reactions.
Components in Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. Their porous nature and tunable structures have led to applications in gas storage, separation, and catalysis. The suitability of an organic molecule as a linker in a MOF or coordination polymer depends on its ability to bridge multiple metal centers.
This compound in its native form is not an ideal candidate for a primary linker as it possesses only one potential coordinating group, the hydroxyl moiety, which is sterically hindered. For a molecule to form an extended network, it typically requires at least two coordinating sites, such as carboxylates, pyridyls, or phosphonates, positioned at a suitable distance and orientation.
Therefore, derivatization of this compound would be a prerequisite for its use in the synthesis of MOFs or coordination polymers. A plausible strategy would involve the functionalization of the phenyl ring or the terminal alkyne to introduce the necessary coordinating groups. For instance, carboxylation of the phenyl ring would yield a ligand capable of bridging metal ions. The resulting linker would possess a rigid backbone with a pendant fluorophenyl group, which could influence the framework's topology and pore environment. The fluorine atoms could point into the pores, potentially creating specific binding sites for guest molecules through fluorine-hydrogen or other non-covalent interactions.
Another approach could involve the conversion of the terminal alkyne into a coordinating group, such as a carboxylate or a triazole. This would result in a bifunctional linker with a more complex geometry. The specific coordination chemistry of such a ligand with different metal ions would determine the dimensionality and structure of the resulting framework.
While these derivatization strategies are chemically feasible, the synthesis and characterization of MOFs or coordination polymers using ligands derived from this compound have not been reported in the scientific literature. Consequently, there is no experimental data on the crystal structures, porosity, or functional properties of such materials.
Future Research Directions for 2 3 Fluorophenyl 3 Butyn 2 Ol
Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations
The unique combination of a terminal alkyne, a tertiary alcohol, and a fluorinated phenyl group in 2-(3-Fluorophenyl)-3-butyn-2-ol suggests a wealth of unexplored reactivity. Future research should systematically investigate its behavior in a variety of chemical transformations.
The terminal alkyne is a versatile functional group, capable of undergoing a host of reactions. libretexts.org Its deprotonation can generate a nucleophilic acetylide, which can then participate in C-C bond-forming reactions with various electrophiles. ucalgary.ca The electron-withdrawing nature of the 3-fluorophenyl group is expected to influence the acidity of the alkynyl proton, a hypothesis that warrants quantitative investigation. libretexts.org
Furthermore, the propargylic alcohol moiety can be a precursor to a range of valuable synthons. rsc.orgresearchgate.net Its participation in Meyer-Schuster and Rupe rearrangements, as well as Nicholas reactions, could lead to the formation of α,β-unsaturated ketones and other functionalized products. The influence of the fluorinated ring on the stability of cationic intermediates in these reactions is a key area for investigation. rsc.org
Illustrative Research Targets for Reactivity Screening:
| Reaction Type | Potential Products | Investigated Parameters |
| Sonogashira Coupling | Aryl- and heteroaryl-substituted alkynes | Catalyst system, base, solvent, electronic nature of coupling partner |
| Click Chemistry (CuAAC/RuAAC) | 1,2,3-Triazoles | Catalyst, solvent, azide (B81097) partner |
| Hydroamination/Hydration | Enamines, ketones | Catalyst (gold, platinum, etc.), reaction conditions |
| Cycloaddition Reactions | Cycloadducts (e.g., with azides, dienes) | Reaction conditions, regioselectivity, stereoselectivity |
| Propargylic Substitution | Substituted allenes, propargyl ethers/amines | Catalyst, nucleophile, leaving group strategy |
Development of Highly Efficient, Selective, and Sustainable Synthetic Methodologies
The development of green and efficient methods for the synthesis of this compound and its derivatives is paramount for its potential applications. Current synthetic approaches to propargylic alcohols often rely on the addition of metal acetylides to ketones. organic-chemistry.org Future research should focus on catalytic and more sustainable alternatives.
One promising avenue is the asymmetric alkynylation of 3-fluoroacetophenone. The development of chiral catalysts that can facilitate the enantioselective addition of an acetylene (B1199291) equivalent would provide direct access to enantioenriched this compound. organic-chemistry.org Biocatalytic approaches, utilizing enzymes such as alcohol dehydrogenases, could also be explored for the stereoselective synthesis of this chiral alcohol. acs.org
Furthermore, the development of one-pot or tandem reactions that utilize this compound as a key building block for the synthesis of complex molecules would enhance its synthetic utility. chemrxiv.orgchemrxiv.org For instance, a sequence involving a Sonogashira coupling followed by an intramolecular cyclization could provide rapid access to novel heterocyclic scaffolds.
Proposed Sustainable Synthetic Strategies:
| Approach | Key Features | Potential Advantages |
| Asymmetric Catalytic Alkynylation | Chiral ligands, metal catalysts | High enantioselectivity, atom economy |
| Biocatalysis | Enzymes (e.g., ketoreductases) | Mild reaction conditions, high stereoselectivity, environmentally benign |
| Flow Chemistry | Continuous processing | Improved safety, scalability, and reproducibility |
| Mechanochemistry | Solvent-free or low-solvent conditions | Reduced waste, energy efficiency |
Advanced Computational Modeling for Novel Insights into Structure-Reactivity Relationships
Computational chemistry offers a powerful tool to gain a deeper understanding of the structure and reactivity of this compound at the molecular level. nih.gov Density Functional Theory (DFT) calculations can be employed to investigate various aspects of its chemical behavior.
A key area of focus should be the impact of the fluorine substituent on the electronic properties of the molecule. Calculations can quantify the effect of the fluorine atom on the charge distribution, molecular orbital energies, and the acidity of the alkynyl and hydroxyl protons. This information will be invaluable for predicting its reactivity in different chemical environments. numberanalytics.com
Computational modeling can also be used to elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surfaces of various reaction pathways, it is possible to identify transition states and intermediates, and to predict the regio- and stereoselectivity of different transformations. nih.gov This predictive power can guide experimental work and accelerate the discovery of new reactions. For instance, modeling the interaction of the molecule with different catalyst surfaces could aid in the rational design of more efficient and selective catalytic systems.
Potential Computational Investigation Areas:
| Computational Method | Property/Phenomenon to be Investigated | Expected Insights |
| Density Functional Theory (DFT) | Geometric parameters, vibrational frequencies, electronic structure | Understanding of the ground state properties and the influence of the fluorine atom |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular interactions (e.g., hydrogen bonding) | Elucidation of non-covalent interactions that may influence conformation and reactivity |
| Ab Initio Molecular Dynamics (AIMD) | Reaction dynamics in solution | Insight into the role of the solvent and dynamic effects on reaction pathways |
| Free-Energy Perturbation (FEP) | Relative binding affinities to biological targets | Prediction of potential biological activity and guidance for medicinal chemistry efforts. nih.gov |
Expansion into Novel Areas of Material Science and Catalyst Design
The unique structural features of this compound make it an attractive building block for the creation of advanced materials and novel catalysts. youtube.comsigmaaldrich.com
In materials science, the incorporation of fluorinated moieties is known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy. researchgate.netmdpi.com The polymerization of this compound or its derivatives could lead to the formation of novel fluorinated polymers with tailored properties. acs.org For example, polymers incorporating this unit could exhibit interesting optical or electronic properties due to the combination of the aromatic ring and the conjugated system that can be formed from the alkyne.
In the realm of catalyst design, the propargylic alcohol functionality can serve as a handle for immobilization onto a solid support or for the synthesis of novel ligands. acs.org The presence of the fluorine atom could also be exploited to tune the electronic properties of a resulting metal complex, potentially leading to catalysts with enhanced activity or selectivity. nih.gov For instance, ligands derived from this molecule could be used in asymmetric catalysis, where the chiral center could induce stereoselectivity in a variety of transformations.
Potential Applications in Material Science and Catalysis:
| Application Area | Proposed Approach | Desired Properties/Functionality |
| Fluorinated Polymers | Polymerization of the alkyne or derivatives | High thermal stability, hydrophobicity, specific optical or electronic properties |
| Functional Surfaces | Grafting onto surfaces via the alkyne or hydroxyl group | Modified surface energy, biocompatibility, or sensing capabilities |
| Asymmetric Catalysis | Synthesis of chiral ligands for transition metals | High enantioselectivity in catalytic transformations |
| Metal-Organic Frameworks (MOFs) | Use as a linker or functionalized building block | Porous materials with potential for gas storage, separation, or catalysis |
Q & A
Q. What synthetic methodologies are effective for preparing 2-(3-Fluorophenyl)-3-butyn-2-ol in laboratory settings?
- Methodological Answer : The compound can be synthesized via alkynylation of a ketone precursor. For example, reacting 3-fluorophenylmagnesium bromide with 3-butyn-2-one under Grignard conditions may yield the target alcohol. Alternatively, palladium-catalyzed cross-coupling (e.g., Sonogashira) between a 3-fluoroaryl halide and a propargyl alcohol derivative could be explored. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended, with structural confirmation by NMR and mass spectrometry .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR to confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 6.8–7.4 ppm) and the butynol backbone (e.g., hydroxyl proton at δ 2.0–2.5 ppm, acetylene carbons at ~δ 70–90 ppm).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z: ~178.1 for CHFO).
- FT-IR : Confirm the hydroxyl (-OH stretch ~3200–3600 cm) and acetylene (C≡C stretch ~2100–2260 cm) functional groups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Flammability : Classify as a Category 3 flammable liquid (similar to 3-butyn-2-ol). Use spark-free tools and grounded equipment to prevent ignition .
- Toxicity : Wear nitrile gloves and eye protection; avoid inhalation (acute oral toxicity Category 2). Work in a fume hood with proper ventilation .
- Waste Disposal : Neutralize with a mild base (e.g., sodium bicarbonate) before disposal in designated halogenated waste containers .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence the electronic properties of this compound in catalytic reactions?
- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the aromatic ring, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can quantify this effect by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution on the aryl ring. Compare reaction rates with non-fluorinated analogs to isolate electronic contributions .
Q. What computational strategies predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries of transition states for [2+2] or [3+2] cycloadditions to identify kinetically favored pathways.
- NBO Analysis : Evaluate hyperconjugative interactions between the acetylene π-system and fluorophenyl group to explain regioselectivity trends.
- Solvent Effects : Simulate reaction coordinates in polar (e.g., DMF) vs. nonpolar (e.g., toluene) solvents to model solvation impacts .
Q. What enantioselective synthesis approaches are viable for generating chiral derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ Sharpless asymmetric epoxidation or Jacobsen kinetic resolution with a chiral salen ligand to induce enantioselectivity.
- Dynamic Kinetic Resolution : Use enzymatic catalysts (e.g., lipases) to resolve racemic mixtures under mild conditions.
- Chiral Auxiliaries : Attach a temporary chiral group (e.g., Evans oxazolidinone) to the hydroxyl moiety, followed by stereoselective functionalization and removal .
Contradictions and Data Gaps
- Synthetic Yields : reports ~98% purity for (±)-2-phenyl analogs, but fluorinated derivatives may show lower yields due to steric/electronic effects. Optimize reaction time and temperature to address this .
- Toxicity Data : While 3-butyn-2-ol is classified as acutely toxic (H300), the fluorophenyl derivative’s ecotoxicity (H412) requires validation via Daphnia magna assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
